9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-accepting properties, and an azabicyclononane structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents. The azabicyclononane structure is then introduced through a series of nucleophilic substitution reactions, often involving amines and halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent choice and purification methods, such as recrystallization or chromatography, are also critical to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiadiazole ring or the azabicyclononane structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole or azabicyclononane moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride is studied for its potential as a fluorescent probe due to the benzothiadiazole moiety’s electron-accepting properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The benzothiadiazole moiety can engage in electron transfer processes, while the azabicyclononane structure provides a stable framework for binding to biological molecules. This dual functionality allows the compound to modulate various biochemical pathways, making it a versatile tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used in hydroboration reactions.
2,1,3-Benzothiadiazole derivatives: Known for their electron-accepting properties and used in various applications, including organic electronics.
Uniqueness
What sets 9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride apart is its combination of the benzothiadiazole and azabicyclononane structures. This unique combination provides a balance of stability, reactivity, and electron-accepting properties, making it a valuable compound in multiple scientific disciplines.
Properties
Molecular Formula |
C15H19ClN4OS |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(3-amino-9-azabicyclo[3.3.1]nonan-9-yl)-(2,1,3-benzothiadiazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C15H18N4OS.ClH/c16-10-7-11-2-1-3-12(8-10)19(11)15(20)9-4-5-13-14(6-9)18-21-17-13;/h4-6,10-12H,1-3,7-8,16H2;1H |
InChI Key |
YVCZAUFGVVPSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C(=O)C3=CC4=NSN=C4C=C3)N.Cl |
Origin of Product |
United States |
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